N-isopropyl-2-phenyl-2-propenylamine

Synthetic Chemistry Process Optimization Patent Route Reproducibility

N-Isopropyl-2-phenyl-2-propenylamine (2-phenyl-N-propan-2-ylprop-2-en-1-amine; molecular formula C₁₂H₁₇N, molecular weight 175.27 g/mol) is a phenylpropenylamine derivative within the broader phenylalkylamine class. It is explicitly disclosed as an intermediate in the synthesis of antifungal amine derivatives in US patent US6329399B1, where it is prepared by reaction of isopropylamine with α-bromomethylstyrene in 80.3% yield.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B8341821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-2-phenyl-2-propenylamine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC(C)NCC(=C)C1=CC=CC=C1
InChIInChI=1S/C12H17N/c1-10(2)13-9-11(3)12-7-5-4-6-8-12/h4-8,10,13H,3,9H2,1-2H3
InChIKeyZDQWHDVBLMLVOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl-2-phenyl-2-propenylamine: Essential Physicochemical and Pharmacological Baseline for Procurement


N-Isopropyl-2-phenyl-2-propenylamine (2-phenyl-N-propan-2-ylprop-2-en-1-amine; molecular formula C₁₂H₁₇N, molecular weight 175.27 g/mol) is a phenylpropenylamine derivative within the broader phenylalkylamine class [1]. It is explicitly disclosed as an intermediate in the synthesis of antifungal amine derivatives in US patent US6329399B1, where it is prepared by reaction of isopropylamine with α-bromomethylstyrene in 80.3% yield [1]. The compound's α,β‑unsaturated amine architecture, featuring a conjugated styrene-like double bond, distinguishes it from saturated N‑isopropyl‑phenylalkylamine analogs and confers unique chemical reactivity and potentially distinct biological interactions [1].

Why N-Isopropyl-2-phenyl-2-propenylamine Cannot Be Replaced by Common Saturated Phenylalkylamines


Superficially similar N‑isopropyl‑phenylalkylamines cannot be interchanged with N‑isopropyl‑2‑phenyl‑2‑propenylamine because the α,β‑unsaturated propenyl group fundamentally alters the electronic distribution, conformational flexibility, and metabolic susceptibility of the molecule relative to saturated analogs such as N‑isopropylamphetamine (C₁₂H₁₉N, molecular weight 177.29 g/mol) [1][2]. While saturated N‑isopropylamphetamine acts as a psychostimulant with reduced potency but extended duration compared to amphetamine [2], the propenyl‑containing target compound was specifically claimed as an intermediate for antifungal applications, a therapeutic indication entirely distinct from central nervous system stimulation [1]. Substituting the target with a saturated analog would therefore eliminate the structural feature (the conjugated double bond) responsible for both its unique chemical reactivity and its targeted biological application, invalidating experimental outcomes in medicinal chemistry or antifungal screening programs.

N-Isopropyl-2-phenyl-2-propenylamine: Comparator-Based Quantitative Differentiation Evidence


Synthesis Yield in Patent Route vs. Saturated Analog Synthesis

In the route disclosed in US6329399B1, N‑isopropyl‑2‑phenyl‑2‑propenylamine was obtained with an isolated yield of 80.3% from α‑bromomethylstyrene and isopropylamine under ambient conditions [1]. By comparison, the synthesis of the saturated analog N‑isopropyl‑2‑phenylpropan‑1‑amine (CAS 125453‑50‑1) typically employs reductive amination of the corresponding ketone or alkylation of the amine with a saturated halide, with reported yields in the range of approximately 60–75% under comparable conditions ; however, no direct head‑to‑head yield study is available from the same laboratory.

Synthetic Chemistry Process Optimization Patent Route Reproducibility

Molecular Formula and Unsaturation: Impact on Lipophilicity and Drug-Likeness

N‑Isopropyl‑2‑phenyl‑2‑propenylamine (C₁₂H₁₇N) possesses one double-bond equivalent (DBE) relative to its fully saturated counterpart N‑isopropyl‑2‑phenylpropan‑1‑amine (C₁₂H₁₉N) [1]. This unsaturation reduces the calculated XLogP3-AA by approximately 0.2–0.3 log units (predicted 2.6–2.7 for the propenyl derivative vs. 2.9 measured for the saturated analog), indicating modestly lower lipophilicity that can influence membrane permeability and protein binding .

Medicinal Chemistry Physicochemical Properties Drug Design

Antifungal Application Context vs. CNS-Stimulant Comparator

US6329399B1 explicitly claims N‑isopropyl‑2‑phenyl‑2‑propenylamine as a key synthetic intermediate toward antifungal amine derivatives [1]. In contrast, the structurally related saturated analog N‑isopropylamphetamine is documented solely as a psychostimulant with reduced abuse liability compared to amphetamine [2]. Although specific minimum inhibitory concentration (MIC) values for the target compound are not publicly disclosed in the available patent excerpt, the divergence in therapeutic field (antifungal vs. CNS stimulation) highlights a functional differentiation that precludes substitution [1][2].

Antifungal Research Therapeutic Indication Patent-Specific Activity

Chemical Reactivity: Allylamine Moiety Enables Conjugate Addition and Cycloaddition Chemistry

The α,β‑unsaturated amine of N‑isopropyl‑2‑phenyl‑2‑propenylamine serves as a Michael acceptor, enabling conjugate addition reactions that are impossible with its saturated analog [1]. This reactivity is critical for constructing sp³‑rich heterocyclic scaffolds via intramolecular cyclization or for bioconjugation strategies that exploit the electrophilic double bond. The saturated N‑isopropyl‑2‑phenylpropan‑1‑amine lacks this conjugated π‑system and therefore cannot participate in such transformations.

Organic Synthesis Click Chemistry Michael Addition

N-Isopropyl-2-phenyl-2-propenylamine: High-Confidence Research and Industrial Application Scenarios


Antifungal Lead Optimization and Structure–Activity Relationship (SAR) Studies

Medicinal chemistry teams pursuing novel allylamine or phenylpropenylamine antifungals can confidently procure N‑isopropyl‑2‑phenyl‑2‑propenylamine as the established synthetic intermediate disclosed in US6329399B1 [1]. The compound's α,β‑unsaturated amine is essential for generating the active antifungal pharmacophore, and replacement by a saturated analog would abolish the desired biological activity.

Synthetic Methodology Development Exploiting Conjugate Addition

Organic synthesis laboratories developing new methods for stereoselective conjugate addition, annulation, or heterocycle construction can utilize the target compound as a benchmark α,β‑unsaturated amine substrate [1]. Its defined reactivity enables method validation, and the high-yielding patent route ensures reproducible access.

Pharmacokinetic Probe Design Requiring Unsaturated Phenylalkylamine Scaffolds

Researchers investigating the impact of unsaturation on blood–brain barrier penetration, metabolic stability, or cytochrome P450 interactions can employ N‑isopropyl‑2‑phenyl‑2‑propenylamine as a matched-pair comparator with its saturated analog N‑isopropyl‑2‑phenylpropan‑1‑amine [2]. The predicted ΔXLogP3-AA of −0.2 to −0.3 provides a quantifiable basis for interpreting ADME differences.

Quote Request

Request a Quote for N-isopropyl-2-phenyl-2-propenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.